1-[(2,4-dimethylphenyl)methyl]-4-ethylpiperazine
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Overview
Description
1-[(2,4-Dimethylphenyl)methyl]-4-ethylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a 2,4-dimethylphenyl group attached to the piperazine ring, making it a substituted piperazine derivative. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
The synthesis of 1-[(2,4-dimethylphenyl)methyl]-4-ethylpiperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-[(2,4-Dimethylphenyl)methyl]-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the piperazine ring or the methyl groups on the phenyl ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl ring. Common reagents include alkyl halides and acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]-4-ethylpiperazine has several scientific research applications:
Pharmaceuticals: Piperazine derivatives are widely used in the development of drugs for various therapeutic areas, including antipsychotics, antihistamines, and anti-infectives.
Agrochemicals: These compounds are used as intermediates in the synthesis of pesticides and herbicides.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,4-dimethylphenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-[(2,4-Dimethylphenyl)methyl]-4-ethylpiperazine can be compared with other piperazine derivatives such as:
1-[(2,3-Dimethylphenyl)methyl]-4-ethylpiperazine: Similar structure but with different substitution pattern on the phenyl ring.
1-[(3,4-Dimethylphenyl)methyl]-4-ethylpiperazine: Another isomer with different methyl group positions.
1-[(2,4-Dimethylphenyl)methyl]-4-methylpiperazine: Similar compound with a methyl group instead of an ethyl group on the piperazine ring.
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-4-16-7-9-17(10-8-16)12-15-6-5-13(2)11-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXVUSZFKHKMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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